molecular formula C10H14N2O2 B2667442 Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione CAS No. 55011-71-7

Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione

Cat. No.: B2667442
CAS No.: 55011-71-7
M. Wt: 194.234
InChI Key: YKRBKAQLNNJKNU-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione (CAS 55011-71-7) is a specialized bridged bicyclic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This structure features a spiro-fused imidazolidine-2',5'-dione ring system attached to a rigid bicyclo[2.2.2]octane scaffold, a framework known for its influence on molecular geometry and stability . Bridged ring compounds of this class are frequently investigated in medicinal chemistry for their potential to exhibit significant physiological activities, often serving as key scaffolds in the development of novel therapeutic agents . Researchers value this compound for exploring structure-activity relationships, particularly as derivatives of the imidazolidine-2,4-dione core (hydantoin) have demonstrated promising bioactivity in preliminary studies, including growth inhibitory effects on cancer cell lines such as K562 and PC-3 as part of programs to develop Bcl-2 protein inhibitors . The constrained three-dimensional structure offered by the bicyclo[2.2.2]octane system makes it a valuable building block for creating structurally defined molecules in chemical synthesis and drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)5-6-1-3-7(10)4-2-6/h6-7H,1-5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRBKAQLNNJKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC23C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione typically involves a multi-step process. One common synthetic route includes the double Michael addition and ring-closing metathesis as key steps . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of biologically active molecules, particularly as:

  • G-Secretase Inhibitors : Compounds similar to spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione have been identified as potential inhibitors of gamma-secretase, which is implicated in Alzheimer's disease pathology .
  • Receptor Antagonists : It has been explored for its ability to act as antagonists at various receptors, including human vanilloid receptor 1 and dopamine D4 receptor .

Material Science

The rigidity and strain of the bicyclic framework make it a valuable scaffold in materials science:

  • Polymerization Studies : Research indicates that compounds with similar structures can be polymerized to create new materials with desirable properties .
  • Thermal Stability : Studies show that this compound maintains integrity at temperatures exceeding 200°C, making it suitable for high-temperature applications .

In recent studies, this compound was evaluated for its interaction with biological targets:

  • Mechanism of Action : Investigations into how this compound interacts with enzymes and receptors have provided insights into its potential therapeutic effects.
  • Comparative Studies : Similar compounds were assessed for their biological activities, revealing that structural modifications significantly affect efficacy .

Structural Comparisons

A comparative analysis of structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Spiro[bicyclo[3.3.0]octane-1,3'-imidazolidine]-1',3'-dioneSimilar bicyclic structureDifferent ring size impacting reactivity
Spiro[indoline-3,4'-imidazolidine]-3',5'-dioneContains an indoline moietyExhibits distinct biological activity
Spiro[pyrrolidine-3,4'-dione]Pyrrolidine ring instead of imidazolidineKnown for neuroprotective effects

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the derivative and application, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione
  • CAS Number : 55011-71-7 (unsubstituted core structure) ; 37874-20-7 (1-aza derivative)
  • Molecular Formula : C₉H₁₀N₂O₂ (core structure)
  • Molecular Weight : 178.19 g/mol
  • Structural Features : A spirocyclic system combining a bicyclo[2.2.2]octane (highly rigid, three-dimensional structure) with a 2,5-dioxoimidazolidine ring. The spiro junction at position 2 of the bicyclo system creates conformational rigidity, enhancing metabolic stability .

Cyclocondensation : Reacting bicyclo[2.2.2]octane derivatives with urea or thiourea under acidic conditions to form the imidazolidine-dione ring .

Protection/Functionalization : Use of tert-butyl carbamate (Boc) groups to protect amines during spirocyclization, followed by deprotection .

Key Properties :

  • Hydrogen Bonding: Two hydrogen bond donors (–NH groups) and three acceptors (two carbonyls, one imine), contributing to solubility in polar solvents .
  • LogP : Estimated XLogP3 = -0.6 (moderate hydrophilicity) .
  • Toxicity : LD₅₀ (mouse, oral) = 276 mg/kg, indicating moderate acute toxicity .

Comparison with Similar Compounds

Structural Analogues

Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione Derivatives

Examples :

  • 7a : 8-(4-fluorobenzyl)-1'-(pent-4-enyl) derivative
  • 7m : 8-(3,4-difluorobenzyl)-1'-(2-methoxyethyl) derivative
Feature Spiro[bicyclo[2.2.2]octane] Spiro[bicyclo[3.2.1]octane]
Ring Strain Lower (bridgehead angles ~109.5°) Higher (bridgehead angles <109.5°)
Conformational Rigidity Extreme (all chair conformations) Moderate (boat-chair flexibility)
Synthetic Accessibility Challenging (fewer precedents) Well-established via hydantoin cyclization
Cytotoxicity (IC₅₀) Not reported 7a: ~10 µM (leukemia cells)

Key Differences :

  • The bicyclo[3.2.1]octane derivatives exhibit greater synthetic versatility due to established routes for N-alkylation (e.g., 5-bromo-pent-1-ene in 7a ) .
  • Fluorinated aryl groups (e.g., 4-fluorobenzyl in 7a ) enhance cytotoxicity by improving membrane permeability .

Spiro-Indole-Thiazolidine Diones

Example : 1-[6-(2-oxo-2H-chromen-4-yloxy)hexyl]-3’-(indazol-5-yl)spiro[3H-5-fluoroindol-3,2’-thiazolidine]-2,4’-dione

Feature Spiro[bicyclo[2.2.2]octane] Spiro-Indole-Thiazolidine
Aromaticity Non-aromatic bicyclo system Aromatic indole/coumarin moieties
Biological Targets Underexplored Anti-inflammatory, antimicrobial
Solubility Moderate (logP ~-0.6) Poor (logP >2 due to aryl groups)

Key Differences :

  • Spiro-indole-thiazolidines leverage π-π stacking interactions for target binding, whereas the bicyclo[2.2.2]octane system relies on steric complementarity .

Functional Analogues

Spiro-Hydantoins with Halogen Substituents

Examples :

  • 7m : 3,4-Difluorobenzyl group
  • 7n : 3,4-Dichlorobenzyl group
Feature Unsubstituted Spiro[bicyclo[2.2.2]octane] Halogenated Derivatives
Electrophilicity Low High (C–X bonds polarize carbonyls)
Cytotoxicity Not reported 7m: IC₅₀ = 8 µM; 7n: IC₅₀ = 6 µM
Metabolic Stability High (rigid structure resists oxidation) Moderate (dehalogenation possible)

Key Differences :

  • Halogen atoms improve target affinity (e.g., kinase inhibition) but may introduce metabolic liabilities .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Hydrogen Bond Donors LogP Topological Polar Surface Area (Ų)
Spiro[bicyclo[2.2.2]octane] derivative 195.22 2 -0.6 61.4
Spiro[bicyclo[3.2.1]octane] derivative 372 (7a) 1 2.1 75.6
Spiro-indole-thiazolidine 594 3 3.5 110.2

Biological Activity

Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione (CAS Number: 55011-71-7) is a unique bicyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro structure that integrates a bicyclic octane framework with an imidazolidine dione moiety. Its molecular formula is C10H14N2OC_{10}H_{14}N_2O with a molecular weight of 194.23 g/mol. The structural uniqueness contributes to its potential interactions with biological targets.

Research indicates that this compound may interact with various biological receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is known for its role in cognitive function and neuroprotection. The compound has been studied for its potential as a partial agonist at this receptor, which can modulate neurotransmission and offer therapeutic benefits in neurodegenerative diseases.

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against HeLa cells, with an IC50 value of approximately 16.0μg/mL16.0\,\mu g/mL . This suggests that this compound may have potential as an anticancer agent.

Summary of Biological Activities

Biological Activity Effect IC50 Value Reference
Cytotoxicity against HeLa cellsModerate16.0 μg/mL
Interaction with α7 nAChRPartial agonistNot specified

Case Studies and Research Findings

  • Targeting α7 nAChR : A study focused on the pharmacological properties of compounds targeting α7 nAChR highlighted the potential of this compound as a modulator that could enhance cognitive function through cholinergic pathways .
  • Cytotoxicity Profile : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .
  • Synthesis and Derivatives : Research on synthetic strategies revealed methods to create derivatives of this compound that retain or enhance its biological activity, paving the way for new drug development .

Q & A

Basic: What synthetic methodologies are most effective for constructing the spiro[bicyclo[2.2.2]octane-imidazolidine] core?

The synthesis typically involves multi-step functionalization of bicyclo[2.2.2]octane precursors. A common approach includes:

  • Cyclocondensation : Reacting bicyclo[2.2.2]octane-2,5-dione with ammonium carbonate and potassium cyanide to form the hydantoin (imidazolidine-dione) ring via the Bucherer-Bergs reaction .
  • Spirocyclization : Using tert-butyl-protected intermediates to stabilize the bicyclo framework during ring closure, followed by deprotection .
  • Functionalization : Alkylation or arylalkylation at the nitrogen positions using alkyl halides or benzyl bromides under basic conditions (e.g., K₂CO₃/DMF) .
    Key characterization tools : IR spectroscopy (C=O stretch at ~1655–1657 cm⁻¹), NMR for stereochemical confirmation, and mass spectrometry (e.g., ESI+ m/z = 372–380) .**

Basic: How does the bicyclo[2.2.2]octane skeleton influence the compound’s stability under reaction conditions?

The bicyclo[2.2.2]octane system is kinetically stable due to its rigid, strain-minimized structure , but it may undergo rearrangements under radical or acidic conditions . For example:

  • Radical-induced rearrangements : Substituents on the bicyclo framework can shift preference toward bicyclo[3.2.1]octane derivatives if radical-stabilizing groups are present .
  • Acid sensitivity : The spiro-hydantoin moiety can undergo ring-opening reactions under strong acidic conditions, necessitating mild catalysts (e.g., p-toluenesulfonic acid) for functionalization .
    Experimental validation : Chromic acid oxidation of reduced derivatives confirms skeletal retention, while TLC and NMR monitor decomposition .**

Advanced: How can researchers resolve contradictions in stereochemical outcomes during spirocyclization?

Discrepancies in stereochemistry often arise from competing reaction pathways or solvent effects . Methodological solutions include:

  • Diastereoselective 1,4-additions : Using chiral auxiliaries or enantiopure starting materials to control spiro-center configuration .
  • Torsional steering : Optimizing reaction conditions (e.g., polar aprotic solvents) to favor equatorial isomer formation via steric and electronic stabilization .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm absolute configuration, supplemented by NOESY NMR for solution-state analysis .

Advanced: What strategies are employed to optimize the compound’s bioactivity while retaining the spiro-core?

Structure-activity relationship (SAR) studies focus on:

  • Side-chain diversification : Introducing fluorinated or methoxyethyl groups to enhance lipophilicity and target binding (e.g., cytotoxic derivatives with IC₅₀ values <10 μM in cancer cell lines) .
  • Bioisosteric replacement : Substituting the bicyclo[2.2.2]octane with oxabicyclo analogs to improve metabolic stability without sacrificing activity, as seen in HDAC inhibitor analogs .
  • Alkaline hydrolysis : Converting the hydantoin ring to non-proteinogenic amino acids for probing enzyme interactions .

Advanced: How can researchers address low yields in large-scale syntheses of spiro[bicyclo derivatives]?

Key challenges include polymerization side reactions and column chromatography inefficiencies . Mitigation strategies:

  • Radical inhibitors : Adding TEMPO or BHT to suppress unwanted radical cyclization during Diels-Alder or cycloaddition steps .
  • Flow chemistry : Continuous flow systems to improve heat/mass transfer and reduce intermediate degradation .
  • Alternative purification : Replacing silica gel chromatography with recrystallization (e.g., using DMSO/MeOH gradients) or membrane-based separations .

Advanced: What analytical techniques are critical for resolving data contradictions in derivative characterization?

Conflicting spectral data often stem from tautomerism or solvent-dependent conformational shifts . Best practices:

  • Multi-technique corroboration : Combining ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous peaks, particularly for sp³-hybridized carbons in the bicyclo framework .
  • Dynamic NMR : Variable-temperature studies to identify rotamers or slow-exchange processes .
  • High-resolution mass spectrometry (HRMS) : Differentiating isobaric species (e.g., distinguishing M+Na⁺ from M+K⁺ adducts) .

Advanced: How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -F, -Cl) on aryl substituents:

  • Enhance electrophilicity : Facilitating nucleophilic aromatic substitution (SNAr) at the benzyl position .
  • Modulate redox potential : Fluorinated analogs show improved stability under oxidative conditions, critical for in vitro cytotoxicity assays .
    Case study : 3,4-Difluorobenzyl derivatives exhibit higher cytotoxic activity (IC₅₀ = 8.2 μM) compared to non-fluorinated analogs (IC₅₀ >50 μM) .**

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